N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Description
N-[(5-Nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine is a heterocyclic compound featuring a benzoxazole core substituted with a nitro group at the 5-position and a hydroxylamine-derived Schiff base (-CH=N-O-) at the 2-position. The hydroxylamine moiety introduces hydrogen-bonding capabilities, which may contribute to crystallographic packing or intermolecular interactions in applications such as sensing or catalysis .
Properties
IUPAC Name |
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIAVJOIGRUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-nitro-1,3-benzoxazole with hydroxylamine The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain bacterial enzymes, affecting their metabolic processes . In cancer research, it has shown potential in inhibiting the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
(a) N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine ()
- Structural Differences : Replaces the benzoxazole ring with a benzodioxol system (two oxygen atoms in a dioxolane ring vs. one oxygen and one nitrogen in benzoxazole).
- Key Properties :
- Molecular Weight: 240.17 g/mol (vs. ~224.16 g/mol for the target compound).
- logP: 1.6979 (indicating moderate lipophilicity).
- Polar Surface Area: 86.55 Ų (higher polarity due to additional oxygen atoms).
- Implications: The benzodioxol system increases polarity and hydrogen-bond acceptor count (9 vs.
(b) (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine ()
- Structural Differences : Features a pyrazole ring substituted with phenyl and pyrrole groups instead of benzoxazole.
- Key Properties :
- Crystal Packing: Forms tetramers via O–H···N hydrogen bonds and C–H···π interactions.
- Dihedral Angles: 42.69–54.49° between pyrazole and aromatic substituents.
- Implications : The pyrazole core offers conformational flexibility, contrasting with the planar benzoxazole system. This may affect binding affinity in pharmaceutical contexts .
(c) 4-[(1E)-N-(2-{(E)-[(2-Hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol (HMB) ()
- Structural Differences: A tetradentate ligand with a hydroxyphenylmethylidene group, used for CdO nanoparticle synthesis.
- Key Properties: Chelation: Stabilizes Cd(II) ions via four donor atoms (N, O).
- Implications : Demonstrates the utility of methylidene-hydroxylamine derivatives in materials science, though the target compound’s benzoxazole system may limit metal-binding capacity .
Physical and Chemical Properties (Comparative Table)
*Estimated values based on structural analogs.
Biological Activity
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a nitro group attached to a benzoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. Key mechanisms include:
- DNA Intercalation : The benzoxazole moiety can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Intermediate Formation : Upon bioreduction, the nitro group can generate reactive intermediates that induce oxidative stress, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:
-
Case Study: Breast Cancer Cell Line (MCF7)
- Treatment with the compound resulted in a dose-dependent reduction in cell viability.
- IC50 value was determined to be 25 µM after 48 hours of treatment.
-
Case Study: Lung Cancer Cell Line (A549)
- The compound induced apoptosis as evidenced by increased annexin V staining.
- Flow cytometry analysis revealed significant cell cycle arrest at the G2/M phase.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance, when compared to other benzoxazole derivatives, it exhibited enhanced potency against both bacterial and cancer cell lines.
| Compound | Activity | IC50 / MIC |
|---|---|---|
| N-(benzoxazol-2-yl)-4-nitrophenol | Antimicrobial | 50 µg/mL |
| N-(benzimidazol-2-yl)-4-nitrophenol | Anticancer | 30 µM |
| This compound | Antimicrobial & Anticancer | 16 µg/mL & 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
